molecular formula C20H24N2O4 B248496 [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone

[4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone

Cat. No. B248496
M. Wt: 356.4 g/mol
InChI Key: WCJIPBWRGMNKGY-UHFFFAOYSA-N
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Description

[4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone, also known as HDM-4, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of cancer.

Mechanism of Action

[4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone inhibits the activity of a protein called HDMX, which is overexpressed in many types of cancer. HDMX binds to another protein called p53, which is a tumor suppressor that regulates cell growth and division. By inhibiting the activity of HDMX, [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone allows p53 to function properly, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone has been shown to have other biochemical and physiological effects. For example, [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone has been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone is its specificity for HDMX, which reduces the risk of off-target effects. [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone has also been shown to be effective in pre-clinical models of cancer, making it a promising candidate for further development. However, there are also limitations to the use of [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone in lab experiments. For example, the synthesis of [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone is complex and requires specialized equipment and expertise. Additionally, the efficacy of [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone may vary depending on the type of cancer and the stage of the disease.

Future Directions

There are several future directions for the study of [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone. One direction is the development of more efficient synthesis methods for [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone, which could reduce the cost and time required for its production. Another direction is the optimization of the dosing and administration of [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone, which could improve its efficacy and reduce the risk of side effects. Additionally, further studies are needed to determine the safety and efficacy of [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone in clinical trials, which could lead to its approval for use in cancer patients.

Synthesis Methods

The synthesis of [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone involves several steps, including the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with piperazine, followed by the reaction of the resulting compound with benzoyl chloride. The final product is obtained by purification through column chromatography. The purity and yield of the product are determined through various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

[4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone has been extensively studied in pre-clinical models of cancer, including breast cancer, lung cancer, and pancreatic cancer. In these studies, [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. [4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.

properties

Product Name

[4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H24N2O4/c1-25-17-12-15(13-18(26-2)19(17)23)14-21-8-10-22(11-9-21)20(24)16-6-4-3-5-7-16/h3-7,12-13,23H,8-11,14H2,1-2H3

InChI Key

WCJIPBWRGMNKGY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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